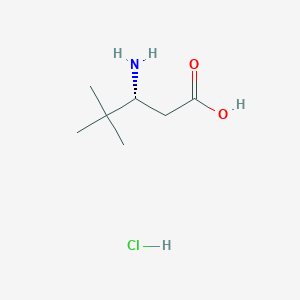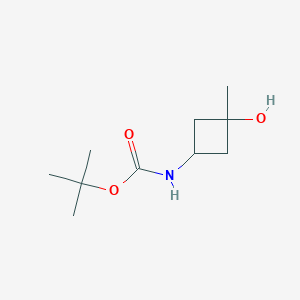
(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine hydrochloride is an essential component of protein synthesis, which is vital for muscle growth and repair. It is one of the three branched-chain amino acids (BCAAs) that are commonly used in sports nutrition to enhance muscle recovery and performance. Leucine hydrochloride is also used in the food industry as a flavor enhancer and in the pharmaceutical industry as a component in parenteral nutrition.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological and Therapeutic Roles
(3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride has not been specifically identified in the literature, but structurally related compounds like Chlorogenic Acid (CGA) have been studied extensively. CGA is known for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA can modulate lipid and glucose metabolism, which may be beneficial for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also exhibits hepatoprotective effects and influences nutrient metabolism, including that of amino acids, glucose, and fatty acids (Naveed et al., 2018).
2. Analytical Chemistry Applications
In analytical chemistry, structurally similar compounds are utilized in chromatography techniques like Hydrophilic Interaction Chromatography (HILIC) for separating polar, weakly acidic or basic samples. These compounds interact with polar columns in aqueous-organic mobile phases rich in organic solvents, enhancing ionization in mass spectrometry. This technique is especially useful for analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds (Jandera, 2011).
3. Applications in Peptide and Protein Studies
Similar compounds, such as the spin label amino acid TOAC, have been incorporated into peptides to analyze backbone dynamics and peptide secondary structure. TOAC's rigid character and attachment to the peptide backbone through a peptide bond make it useful for studying peptides and peptide synthesis, including interactions with membranes and other molecules. These studies have employed techniques like EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR (Schreier et al., 2012).
4. Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids, a group related in structure and function, are used in cosmetic and therapeutic formulations to achieve various beneficial effects for the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanism(s) of action of these compounds are still being explored, but they have been found to affect processes like melanogenesis and tanning (Kornhauser et al., 2010).
Eigenschaften
IUPAC Name |
(3R)-3-amino-4,4-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXDWJPMNNCLU-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)


![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)
![N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B2565379.png)
![Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2565380.png)
![methyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2565382.png)






